CBiPES hydrochloride CBiPES hydrochloride Selective positive allosteric modulator of the mGlu2 receptor (IC50 = 98.2 nM). Mimics the action of LY 379268; attenuates ketamine-evoked histamine release in vivo.
Brand Name: Vulcanchem
CAS No.: 856702-40-4
VCID: VC0004786
InChI: InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3
SMILES: CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N.Cl
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol

CBiPES hydrochloride

CAS No.: 856702-40-4

Cat. No.: VC0004786

Molecular Formula: C21H19N3O2S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

CBiPES hydrochloride - 856702-40-4

CAS No. 856702-40-4
Molecular Formula C21H19N3O2S
Molecular Weight 377.5 g/mol
IUPAC Name N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide
Standard InChI InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3
Standard InChI Key HDVYXILCBYGKGU-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N.Cl
Canonical SMILES CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N

Chemical Identity and Structural Properties

Molecular Composition

CBiPES hydrochloride has the molecular formula C21H20ClN3O2S\text{C}_{21}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}\text{S}, with a molar mass of 413.9 g/mol . The compound is derived from its parent molecule, CBiPES (CID 9864510), through hydrochlorination. Key structural features include:

  • A biphenyl core with a cyano substituent at the 4′-position.

  • An ethanesulfonamide group linked to a pyridinylmethyl moiety .

Table 1: Physicochemical Properties of CBiPES Hydrochloride

PropertyValueSource
Molecular Weight413.9 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds6
Solubility (DMSO)>20 mg/mL
Storage Conditions2–8°C, desiccated

The IUPAC name is N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide hydrochloride, and its SMILES string is CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N.Cl .

Pharmacological Profile

Target Specificity and Potency

CBiPES hydrochloride acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2), exhibiting an IC50 of 98.2 nM in vitro . Unlike orthosteric agonists, it enhances receptor activity without competing with endogenous glutamate, making it a valuable probe for studying mGluR2-specific pathways .

Key Pharmacodynamic Features:

  • Selectivity: No significant activity at mGluR3 or other mGluR subtypes .

  • Functional Effects:

    • Attenuates ketamine-induced histamine release in the medial prefrontal cortex (EC50 = 30 mg/kg) .

    • Reduces phencyclidine-induced hyperlocomotion in rodent models .

Table 2: In Vivo Efficacy in Preclinical Models

ModelEffect ObservedDose RangeCitation
Ketamine-induced HTR70–80% reduction10–30 mg/kg
Neuropathic pain (SNL)Mechanical allodynia inhibition3–10 mg/kg
Schizophrenia (PCP model)Hyperlocomotion suppression10–20 mg/kg

Mechanism of Action

Modulation of Glutamatergic Signaling

CBiPES hydrochloride binds to an allosteric site on mGluR2, stabilizing the active conformation of the receptor and potentiating glutamate-induced Gi_i/Go_o protein coupling . This leads to:

  • Presynaptic Inhibition: Reduced glutamate release in cortical and hippocampal synapses .

  • Postsynaptic Effects: Enhanced K+^+ channel activity and suppressed Ca2+^{2+} influx .

Synergism with 5-HT2A_{2A}2A Receptors

Emerging data suggest that mGluR2 and 5-HT2A_{2A} receptors form heterocomplexes in the prefrontal cortex. CBiPES hydrochloride disrupts 5-HT2A_{2A}-mediated excitotoxicity, potentially explaining its antipsychotic effects .

Applications in Research

Schizophrenia and Psychosis

  • Preclinical Evidence:

    • Reverses MK-801-induced deficits in prepulse inhibition (PPI) .

    • Normalizes aberrant dopamine signaling in mesolimbic pathways .

  • Clinical Relevance: Unlike LY354740 (a non-selective mGluR2/3 agonist), CBiPES hydrochloride avoids tachyphylaxis due to its allosteric mechanism .

Chronic Pain Management

  • Neuropathic Pain: Suppresses spinal sensitization via mGluR2-dependent inhibition of NMDA receptor trafficking .

  • Inflammatory Pain: Reduces prostaglandin E2-induced hyperalgesia in a dose-dependent manner (ED50 = 5 mg/kg) .

Recent Advances (2023–2025)

Formulation Optimization

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves CNS bioavailability by 3.2-fold compared to free compound .

  • Prodrug Derivatives: Carbamate-based prodrugs (e.g., CBiPES-Cb) demonstrate enhanced oral absorption (Tmax_{\text{max}} = 2.1 hrs) .

Therapeutic Expansion

  • Epilepsy: Restores mGluR2 expression in hippocampal mossy fibers, reducing seizure frequency in pilocarpine-treated rats .

  • Depression: Augments fluoxetine’s effects in the forced swim test via mTOR pathway activation .

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